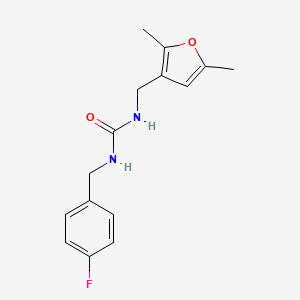
4-Bromo-8-fluoroisoquinoline
Vue d'ensemble
Description
4-Bromo-8-fluoroisoquinoline is a heterocyclic aromatic compound that features both bromine and fluorine substituents on an isoquinoline ring. Isoquinoline derivatives are known for their significant biological activities and are widely used in pharmaceuticals and materials science .
Mécanisme D'action
Target of Action
It is known that isoquinolines, the core structure of this compound, are widely found in naturally occurring alkaloids . They are essential in pharmaceutical, agricultural, and materials sciences because they exhibit various bioactivities and useful physical properties .
Mode of Action
Fluorinated isoquinolines, which include 4-bromo-8-fluoroisoquinoline, have unique characteristics such as biological activities and light-emitting properties . These properties suggest that the compound might interact with its targets in a unique way, possibly altering their function or structure.
Biochemical Pathways
Isoquinolines are known to be involved in a variety of biological processes, suggesting that this compound could potentially influence multiple pathways .
Pharmacokinetics
Its Log Kp (skin permeation) is -5.63 cm/s . These properties suggest that the compound has good bioavailability.
Result of Action
Given its structural similarity to other isoquinolines, it may have similar effects, such as modulating enzyme activity, interacting with receptors, or influencing cell signaling pathways .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the Baltz-Schiemann reaction, which involves the diazotization of aminoisoquinolines followed by treatment with sodium nitrite and fluoroboric acid . Another approach involves the use of Suzuki-Miyaura coupling, where a boron reagent is used to introduce the bromine atom .
Industrial Production Methods: Industrial production of 4-Bromo-8-fluoroisoquinoline may involve large-scale application of the aforementioned synthetic routes, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Bromo-8-fluoroisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Cross-Coupling Reactions: Palladium catalysts, along with boron reagents, are commonly used under mild conditions.
Major Products: The major products formed from these reactions depend on the substituents introduced. For example, cross-coupling reactions can yield various biaryl compounds .
Applications De Recherche Scientifique
4-Bromo-8-fluoroisoquinoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Isoquinoline derivatives are explored for their therapeutic potential in treating various diseases.
Industry: The compound is used in the development of materials with unique electronic and optical properties.
Comparaison Avec Des Composés Similaires
8-Fluoroisoquinoline: Lacks the bromine substituent but shares similar fluorine chemistry.
4-Bromoisoquinoline: Lacks the fluorine substituent but shares similar bromine chemistry.
6-Fluoroisoquinoline: Another fluorinated isoquinoline with different substitution pattern.
Uniqueness: 4-Bromo-8-fluoroisoquinoline is unique due to the presence of both bromine and fluorine atoms on the isoquinoline ring, which can impart distinct chemical and biological properties compared to its analogs .
Propriétés
IUPAC Name |
4-bromo-8-fluoroisoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFN/c10-8-5-12-4-7-6(8)2-1-3-9(7)11/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHILZFOAYBIJLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NC=C2C(=C1)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2,6-Difluorophenyl)-4-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-thiazole-2-thione](/img/structure/B2834896.png)

![2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2834903.png)

![N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2834906.png)

![N-{1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl}-3-(3-methoxyphenyl)propanamide](/img/structure/B2834909.png)
![3-{[5-(2-Methylpropyl)-1,3,4-thiadiazol-2-yl]carbamoyl}propanoic acid](/img/structure/B2834912.png)
![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2834913.png)

![6-(2-Chlorophenyl)-2-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2834916.png)
![5-(2-Ethenylsulfonylethyl)-2-oxa-5,9-diazaspiro[3.6]decan-8-one](/img/structure/B2834917.png)
![4-[(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-sulfonyl fluoride](/img/structure/B2834918.png)

